N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide is a synthetic organic compound that features a complex structure combining furan, pyridine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-pyridine intermediate: This step involves the coupling of a furan derivative with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Introduction of the indole moiety: The indole group can be introduced through a nucleophilic substitution reaction, where the furan-pyridine intermediate reacts with an indole derivative.
Acetamide formation: The final step involves the formation of the acetamide group, typically through an amidation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan and indole moieties can be oxidized under strong oxidizing conditions.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan and indole derivatives with additional oxygen functionalities, while reduction could produce saturated analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)ethanamide
- N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)propionamide
Uniqueness
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-1-yl)acetamide is unique due to the specific combination of furan, pyridine, and indole moieties, which might confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-indol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-20(14-23-8-7-16-4-1-2-5-18(16)23)22-12-15-10-17(13-21-11-15)19-6-3-9-25-19/h1-11,13H,12,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQZYYNWMAXMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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